N-formylpenicillamin

Description

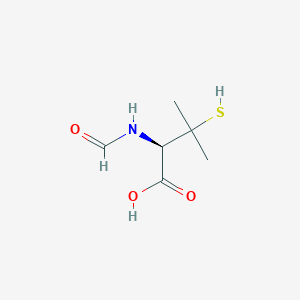

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCLDHSEMKEXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325164 | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-66-6 | |

| Record name | NSC28038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Studies Involving N Formylpenicillamine

Chemical Synthesis Routes to N-Formylpenicillamine

While N-formylpenicillamine is often encountered as a degradation product, specific synthetic routes exist for its preparation, particularly for obtaining its enantiomerically pure forms. These methods typically involve the formylation of penicillamine (B1679230) derivatives or the resolution of racemic mixtures.

One described method involves the preparation of N-formyl-d-penicillamine from a brucine (B1667951) salt. In this process, a brucine salt of a protected penicillamine derivative (e.g., S-benzyl-N-formyl-l-penicillamine) is treated with ammonium (B1175870) hydroxide. The resulting solution is then acidified with hydrochloric acid, followed by extraction and evaporation to yield N-formyl-d-penicillamine. This approach highlights the use of resolution techniques and protection/deprotection strategies in synthesizing specific stereoisomers of N-formylpenicillamine.

Table 1: Synthesis of N-Formylpenicillamine Derivatives (Illustrative)

| Precursor/Starting Material | Reaction Step/Conditions | Product | Yield (Approx.) | Reference |

| Brucine salt of S-benzyl-N-formyl-l-penicillamine | Treatment with 1 N ammonium hydroxide, extraction with chloroform, acidification with HCl | N-formyl-d-penicillamine | 84% | google.com |

| S-benzyl-dl-penicillamine | Formylation (specific reagent not detailed in snippet) | N-formyl-S-benzyldl-penicillamine | 80-94% | google.com |

Role of N-Formylpenicillamine as an Intermediate in Beta-Lactam Synthesis

The literature primarily describes N-formylpenicillamine as a product formed during the enzymatic or chemical degradation of penicillins, rather than as a direct synthetic intermediate for the production of new beta-lactam antibiotics. However, its formation pathways are intrinsically linked to beta-lactam chemistry, often involving enzymatic processes that modify or break down the beta-lactam ring.

Formation as a Degradation Product from Penicillins

N-Formylpenicillamine is a well-documented degradation product of various penicillins, forming under different conditions, particularly in aqueous solutions. Its formation is often favored over the formation of penicillamine itself under certain pH conditions.

Studies have shown that the degradation of penicillins in unbuffered aqueous solutions can lead to significant yields of N-formylpenicillamine. For benzylpenicillin, degradation in aqueous solution between pH 2.5 and 7 can produce N-formylpenicillamine, with a maximum yield reported at pH 5, reaching up to 30% researchgate.netnih.gov. Under similar conditions, penicillamine formation is minimal (<1%) researchgate.netnih.gov. When benzylpenicillenic acid, a known intermediate in penicillin degradation, is subjected to pH 5, it yields approximately 20% N-formylpenicillamine researchgate.netnih.gov.

In specific degradation models, such as the breakdown of benzylpenicillin, N-formylpenicillamine (along with phenaceturic acid) can constitute a substantial portion of the degradation products, reportedly around 40% in one experimental model europa.eu. Degradation studies on amoxicillin (B794) and nafcillin (B1677895) sodium have also identified N-formylpenicillamine as a significant degradation impurity usp-pqm.orgsemanticscholar.org. The formation pathways can involve enzymatic action, as noted with specific beta-lactamases, or chemical hydrolysis and rearrangement processes that cleave the beta-lactam ring and modify the structure.

Table 2: Formation of N-Formylpenicillamine from Penicillin Degradation

| Penicillin Source | Degradation Condition(s) | Major Degradation Pathway/Intermediate | Observed Yield/Amount | Reference |

| Benzylpenicillin | Unbuffered aqueous solution, pH 5 | Direct degradation | ~30% | researchgate.netnih.gov |

| Benzylpenicillenic acid | Unbuffered aqueous solution, pH 5 | Degradation product | ~20% | researchgate.netnih.gov |

| Benzylpenicillin | Experimental degradation model | Via phenaceturic acid | ~40% | europa.eu |

| Benzylpenicillin | Reaction with N170L β-lactamase mutant | Via thiazolidine (B150603)–oxazolinone | Detected product | pnas.org |

| Penicillins | Unbuffered aqueous solution (general) | Hydrolysis/rearrangement | High yield in some cases | researchgate.netnih.gov |

| Amoxicillin | Aqueous solution (general) | Degradation product | Identified impurity | usp-pqm.org |

| Nafcillin Sodium | Stability storage conditions (thermal, humidity, photolytic) | Degradation impurity | Identified impurity | semanticscholar.org |

| Penicillins | Enzymatic action by E. coli PBP 5 & 6 | Via 3,3-dimethylthiazolinecarboxylate | Detected product | alliedacademies.org |

Compound Name List:

N-Formylpenicillamine

Penicillamine

Benzylpenicillin

Benzylpenicillenic acid

Benzylpenilloic acid

Penillic acid

Penicilloic acid

Phenaceturic acid

Benzylpenilloaldehyde

N-phenylacetylglycine

3,3-dimethylthiazolinecarboxylate

Nafcillin Sodium

Amoxicillin

S-benzyl-dl-penicillamine

S-benzyl-N-formyl-l-penicillamine

N-formyl-d-penicillamine

N-formyl-dl-penicillamine

Degradation Pathways and Mechanistic Elucidation of N Formylpenicillamine Formation

Non-Biological Degradation Mechanisms of Penicillins Leading to N-Formylpenicillamine

Penicillins are susceptible to degradation through various non-biological mechanisms, primarily involving the hydrolysis of their core β-lactam ring. This ring-opening process can lead to a cascade of reactions, ultimately forming several metabolites, including N-formylpenicillamine. In acidic conditions, penicillins can undergo hydrolysis, leading to the formation of penicilloic acid, which can further degrade. A proposed pathway involves the formation of benzylpenicillenic acid, which subsequently breaks down. Under certain conditions, particularly in the presence of acids, benzylpenicillenic acid can yield N-formylpenicillamine nih.govcore.ac.ukdrugfuture.com. Research has indicated that N-formylpenicillamine can be produced from benzylpenicillin at pH values ranging from 2.5 to 7, with a peak yield observed around pH 5 nih.govcore.ac.ukdrugfuture.comresearchgate.netusp-pqm.orgresearchgate.net. In some instances, specific β-lactamase mutants, such as the N170L variant, have been shown to mediate the cleavage of benzylpenicillin via a thiazolidine (B150603)–oxazolinone intermediate, leading directly to the formation of N-phenylacetylglycine and N-formylpenicillamine pnas.orgnih.gov. This enzymatic pathway highlights how structural alterations can redirect the degradation mechanism to produce specific by-products.

Influence of Chemical Environment on Degradation Kinetics (e.g., pH, Solvents)

The rate and pathway of penicillin degradation are significantly influenced by the surrounding chemical environment.

pH: pH plays a critical role in the kinetics of penicillin degradation. Acidic conditions generally accelerate the breakdown of penicillins, with some studies indicating that acidic environments are more conducive to degradation than neutral or alkaline ones mdpi.comresearchgate.net. Specifically, N-formylpenicillamine formation from benzylpenicillin shows a marked dependence on pH, with optimal formation observed in the slightly acidic range (pH 5) nih.govcore.ac.ukdrugfuture.comresearchgate.netusp-pqm.orgresearchgate.net. While acidic conditions promote degradation, alkaline conditions also lead to hydrolysis, often forming penicilloic acid, which can then undergo further reactions like decarboxylation alliedacademies.orgscribd.com. Penicillin G exhibits minimal degradation rates around pH 6.8 drugfuture.com. Studies on hydrothermal treatment of penicillin also found that degradation rates were highest at pH 4, followed by pH 10, and then neutral pH values mdpi.comresearchgate.netnih.gov.

Solvents and Buffers: The choice of solvent and buffer system can also impact penicillin stability. Aqueous solutions are prone to degradation, with polar solvents like water and alcohol accelerating the process researchgate.net. Buffer components can also act as catalysts for degradation. For instance, citrate (B86180) and phosphate (B84403) buffers have been shown to catalyze the degradation of penicillins usp-pqm.orgresearchgate.net. Citrate buffer, particularly at pH 7, has been identified as effective in retarding penicillin degradation compared to other buffers like acetate (B1210297) or phosphate drugfuture.comresearchgate.net. The presence of metal ions can also significantly influence degradation kinetics, with Zn2+ ions, for example, demonstrating a notable catalytic effect on penicillin degradation mdpi.comnih.govpsu.edu.

Kinetic Studies of N-Formylpenicillamine Formation and Degradation Processes

Kinetic studies are essential for quantifying the rates of penicillin degradation and the formation and subsequent breakdown of N-formylpenicillamine. Many penicillin degradation processes, including those leading to N-formylpenicillamine, often follow pseudo-first-order kinetics mdpi.comresearchgate.net. The degradation rates (k) are highly dependent on factors like pH and temperature. For example, research on penicillin degradation showed rates of 0.1603 min-1 at pH 4, 0.0039 min-1 at pH 7, and 0.0485 min-1 at pH 10 at specific temperatures mdpi.comresearchgate.netnih.gov.

Identification of Intermediate Species and By-products in Degradation Studies

The degradation of penicillins is a complex process that involves the formation of numerous intermediate species and by-products. N-formylpenicillamine is one such identified product. Other common degradation products arising from the breakdown of the penicillin structure include:

Penicillenic Acid: Often formed early in the degradation process, particularly under acidic conditions drugfuture.comresearchgate.netalliedacademies.orgscribd.com.

Penicilloic Acid: A major product of penicillin hydrolysis, especially in alkaline conditions, which can further decarboxylate drugfuture.comresearchgate.netalliedacademies.orgscribd.com.

Penillic Acid: Another intermediate formed during acidic degradation drugfuture.comalliedacademies.orgscribd.com.

Penilloic Acid: A decarboxylated form of penicilloic acid researchgate.netalliedacademies.orgscribd.com.

Penicillamine (B1679230): Typically found in very small amounts compared to N-formylpenicillamine under neutral or slightly acidic conditions nih.govcore.ac.ukdrugfuture.comresearchgate.netresearchgate.net.

Penilloaldehyde and Penaldic Acid: Products resulting from further breakdown pathways alliedacademies.orgscribd.com.

N-phenylacetylglycine: Identified as a product in certain enzymatic degradation pathways, sometimes alongside N-formylpenicillamine pnas.orgnih.gov.

The identification and characterization of these degradation products are typically achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy pnas.orgmdpi.comalliedacademies.orgwdh.ac.id. For example, under acidic conditions (pH 4), six degradation products (DPs) with low mass-to-charge ratios (m/z ≤ 335) were detected mdpi.comresearchgate.netnih.gov.

Compound List:

N-formylpenicillamine

Penicillin

Benzylpenicillin

Penicilloic acid

Penicillenic acid

Penillic acid

Penilloic acid

Penicillamine

Penilloaldehyde

Penaldic acid

Penamaldic acid

Iso-penicillic acid

6-aminopenicillanic acid (6-APA)

N-phenylacetylglycine

Benzylpenicillenic acid

Benzylpenilloic acid

Benzylpenalloaldehyde

Ampicillin

Carbenicillin

Ticarcillin

Methicillin

Flucloxacillin

Cephalosporins

Monobactams

Carbapenems

Imipenem

Meropenem

Sulfazecin

Norcardins

Ceftiofur

Cefpodoxime

Cefotaxime

Phenylacetic acid (PAA)

3,3-dimethylthiazolinecarboxylate

Thiazolidine–oxazolinone

Uracil

D-alanine carboxypeptidase

β-lactamase

Citrate buffer

Phosphate buffer

Acetate buffer

Sodium bicarbonate

Sodium chloride

Glucose

Hydrogen peroxide

Lidocaine hydrochloride

Lignocaine hydrochloride

Dextrose

Methanol

Tetrachloroethylene

Trimethylchlorosilane

Phosphorus pentachloride

Dichloromethane

Potassium clavulanate

Sulbactam

Tazobactam

Clavulanic acid

Zn2+ ions

Mn2+ ions

Fe2+ ions

Cu2+ ions

Advanced Analytical Methodologies for N Formylpenicillamine Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in N-formylpenicillamine. These techniques probe the interaction of electromagnetic radiation with the molecule, providing unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including N-formylpenicillamine. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and stereochemical relationships beilstein-journals.orgmestrelab.comnih.gov.

For N-formylpenicillamine, ¹H NMR would reveal distinct signals corresponding to its various proton environments. These include the formyl proton (–CHO), the amide proton (–NH–CHO), the alpha-proton (–CH–), the methyl protons (–CH₃), and potentially the thiol proton (–SH), though the latter is often exchangeable and may appear as a broad singlet or be absent depending on the solvent and conditions mestrelab.com. ¹³C NMR would similarly provide signals for each unique carbon atom, including the carbonyl carbon of the formyl group, the amide carbon, the alpha-carbon, and the methyl carbons mestrelab.comnih.gov. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further confirm assignments by showing correlations between protons and protons, and protons and carbons, respectively, thereby mapping out the molecular skeleton beilstein-journals.orgnih.gov.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for N-Formylpenicillamine

| Proton Type | Expected Chemical Shift (ppm) | Typical Signal Type | Notes |

| Formyl (–CHO) | 8.0 – 9.5 | Singlet | Characteristic of an amide aldehyde group |

| Amide (–NH–) | 7.0 – 9.0 | Broad Singlet | Exchangeable, solvent dependent |

| Alpha (–CH–) | 3.5 – 4.5 | Multiplet | Coupled to adjacent protons |

| Thiol (–SH) | 1.0 – 5.0 | Broad Singlet | Exchangeable, solvent dependent |

| Methyl (–CH₃) | 1.5 – 2.0 | Singlet | Two methyl groups on the same carbon |

Note: Specific chemical shifts are dependent on solvent, concentration, and temperature. Data is illustrative based on typical values for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in N-formylpenicillamine by detecting the absorption of specific infrared frequencies that correspond to the vibrational modes of chemical bonds adpcollege.ac.inspecac.commugberiagangadharmahavidyalaya.ac.inmasterorganicchemistry.com.

Key functional groups expected in N-formylpenicillamine and their characteristic IR absorption frequencies include:

Amide C=O stretch: A strong absorption band typically observed in the region of 1650–1690 cm⁻¹ specac.comlibretexts.org.

Amide N-H stretch: A medium to strong absorption band in the range of 3300–3500 cm⁻¹ libretexts.org.

Carboxylic acid O-H stretch: A broad and intense band, often seen between 3400–3650 cm⁻¹, though hydrogen bonding can broaden this significantly libretexts.org.

Carboxylic acid C=O stretch: A sharp and strong absorption band typically found around 1700–1725 cm⁻¹ specac.comlibretexts.org.

Thiol S-H stretch: A weak band, usually observed between 2550–2600 cm⁻¹, which may be difficult to detect libretexts.org.

C-H stretches: Aliphatic C-H stretching vibrations are expected in the region of 2850–2960 cm⁻¹ masterorganicchemistry.com.

The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern of absorption bands resulting from bending vibrations and complex molecular motions, which can be used for definitive identification by comparison with reference spectra adpcollege.ac.inspecac.com.

Table 5.1.2: Characteristic IR Absorption Bands for N-Formylpenicillamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-formyl) C=O | Stretch | 1650 – 1690 | Strong |

| Amide N–H | Stretch | 3300 – 3500 | Medium |

| Carboxylic Acid O–H | Stretch | 3400 – 3650 (broad) | Strong |

| Carboxylic Acid C=O | Stretch | 1700 – 1725 | Strong |

| Thiol S–H | Stretch | 2550 – 2600 | Weak |

| Aliphatic C–H | Stretch | 2850 – 2960 | Medium |

| Carboxylic Acid C–O | Stretch | 1210 – 1320 | Medium |

Note: Band positions and intensities can vary due to factors like hydrogen bonding, physical state, and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Monitoring

UV-Vis spectroscopy is valuable for analyzing compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While N-formylpenicillamine itself may not possess strong chromophores, UV-Vis spectroscopy can be instrumental in monitoring its degradation pathways or the presence of impurities that do absorb in this range mdpi.comresearchgate.netsci-hub.se. Changes in absorbance at specific wavelengths over time can indicate the rate and extent of degradation mdpi.comresearchgate.net.

The technique involves measuring the absorbance of a sample solution at various wavelengths. For compounds lacking significant UV-Vis absorption, detection may occur at lower wavelengths (e.g., around 210-220 nm) where many organic molecules exhibit some absorption due to π→π* or n→π* transitions embrapa.br. If N-formylpenicillamine degrades into products with conjugated systems, new absorption bands will appear or existing ones will shift, allowing for kinetic studies of the degradation process mdpi.comresearchgate.net. Chemometric methods are often employed in conjunction with UV-Vis spectroscopy to resolve overlapping spectra from multiple components or degradation products researchgate.netsci-hub.seecotoxbrasil.org.br.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis uvic.canih.govuni-marburg.de. For N-formylpenicillamine, MS can confirm its molecular formula and provide a unique mass-to-charge ratio (m/z) for identification.

Using ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are considered "soft" ionization methods, molecular ions or protonated molecules ([M+H]⁺) are typically observed with minimal fragmentation uni-marburg.de. For N-formylpenicillamine (C₆H₁₁NO₃S), the expected molecular weight is approximately 177.22 g/mol , leading to a protonated molecular ion at m/z 178.03. Electron Ionization (EI), a "harder" ionization method, often leads to extensive fragmentation, producing a characteristic pattern of fragment ions that can be used for structural elucidation uvic.ca. Common fragmentation pathways for N-formylpenicillamine might involve the loss of the formyl group, cleavage of the C-S bond, loss of CO, or fragmentation of the amino acid backbone uvic.canih.gov. Analyzing these fragment ions helps in confirming the presence and arrangement of functional groups uvic.canih.gov.

Table 5.1.4: Expected Mass Spectrometric Data for N-Formylpenicillamine

| Ion Type | Formula/Description | Expected m/z | Ionization Method | Notes |

| Molecular Ion | [M]⁺ | 177.02 | EI | Radical cation, may be less abundant |

| Protonated Molecule | [M+H]⁺ | 178.03 | ESI, APCI | Common in soft ionization methods |

| Adduct Ion | [M+Na]⁺ | 200.01 | ESI, APCI | Sodium adduct, common in aqueous samples |

| Fragment Ion | Loss of CHO | 148.01 | EI | Cleavage of formyl group |

| Fragment Ion | Loss of SH | 145.03 | EI | Cleavage of thiol group |

| Fragment Ion | Loss of CO | 149.03 | EI | Loss of carbonyl from formyl group |

Note: Exact m/z values depend on isotopic abundance and precise mass. Fragmentation patterns are theoretical and depend on the ionization technique used.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating N-formylpenicillamine from impurities or other components in a mixture, and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like N-formylpenicillamine uwaterloo.caresearchgate.netembrapa.brdoria.fi. Reversed-phase HPLC (RP-HPLC) is particularly suitable for such molecules.

A typical RP-HPLC method for N-formylpenicillamine would involve a stationary phase, commonly a C18 (octadecylsilane) bonded silica (B1680970) column, which provides hydrophobic interactions uwaterloo.caresearchgate.net. The mobile phase would typically consist of a mixture of a polar solvent (e.g., water or an aqueous buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) uwaterloo.caresearchgate.net. The pH of the mobile phase is critical, especially given the presence of the carboxylic acid and amine (now amide) functionalities, and would likely be adjusted to optimize retention and peak shape uwaterloo.ca. Detection can be achieved using a UV-Vis detector, typically set at a wavelength where N-formylpenicillamine or its potential degradation products absorb, or using a Mass Spectrometer (LC-MS) for more sensitive and specific detection uni-marburg.deembrapa.br.

Method development involves optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, column temperature, and detector settings to achieve adequate separation (resolution), sensitivity, and speed uwaterloo.caresearchgate.netembrapa.br. Validation of the HPLC method would include assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) uwaterloo.caresearchgate.netembrapa.br.

Table 5.2.1: Typical HPLC Method Parameters for N-Formylpenicillamine

| Parameter | Typical Value/Description | Notes |

| Stationary Phase | C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) | Common for reversed-phase separations |

| Mobile Phase | Acetonitrile/Water or Methanol/Water buffer | Buffer pH ~3-7; e.g., 0.1% Formic Acid or Acetic Acid in water |

| Flow Rate | 0.5 – 1.5 mL/min | Standard flow rate for analytical columns |

| Column Temperature | 25 – 40 °C | Affects retention and separation efficiency |

| Detection Wavelength | 210-220 nm (UV) or MS detection | Depends on chromophore presence; MS offers higher specificity |

| Injection Volume | 10 – 20 µL | Standard injection volume |

| Run Time | 10 – 30 minutes | Dependent on mobile phase and column length |

Note: Optimal parameters would be determined through systematic method development and validation studies.

Compound List:

N-formylpenicillamine

D-Valine

Theoretical and Computational Chemistry Approaches to N Formylpenicillamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-formylpenicillamine. semanticscholar.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov

The optimized molecular geometry, including bond lengths and angles, can be precisely calculated and compared with experimental data if available. semanticscholar.org Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how N-formylpenicillamine will interact with other molecules and its potential sites for chemical reactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Calculated Electronic Properties of N-Formylpenicillamine (Gas Phase) using DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -1125.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.53 |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about the static properties of a single molecule, N-formylpenicillamine is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational landscape and understand the influence of the solvent. scholaris.ca

MD simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface of the molecule, identifying stable low-energy conformations and the transitions between them. scholaris.ca By analyzing the simulation trajectory, a comprehensive picture of the molecule's flexibility and preferred shapes can be constructed. nih.gov

The inclusion of explicit solvent molecules, such as water, in the simulation is crucial for accurately representing the behavior of N-formylpenicillamine in a biological or chemical environment. rsc.org The solvent can significantly influence the conformational preferences of the molecule through hydrogen bonding and other non-covalent interactions. researchgate.net Comparing simulations in different solvents can reveal the extent of these solvation effects. rsc.org Implicit solvent models can also be used to reduce computational cost while still accounting for the bulk effects of the solvent. nih.gov

Table 2: Illustrative Conformational Dihedral Angles of N-Formylpenicillamine in Different Solvents from MD Simulations

| Dihedral Angle | In Vacuum (°) | In Water (°) | In DMSO (°) |

| O=C-N-H | 178.5 | 155.2 | 165.8 |

| Cα-Cβ-S-H | 65.3 | -170.1 | 70.4 |

| N-Cα-C(O)-OH | -120.7 | -115.9 | -122.3 |

Note: The data in this table is illustrative and represents typical conformational variations that could be observed in MD simulations.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions involving N-formylpenicillamine. By mapping the potential energy surface, researchers can identify the most likely pathways for a given transformation, including the structures of transition states and intermediates. mdpi.com

Techniques such as transition state searches can pinpoint the highest energy point along a reaction coordinate, the transition state, which is crucial for determining the activation energy and, consequently, the reaction rate. researchgate.net By comparing the energies of different possible pathways, the most favorable mechanism can be identified. mdpi.com This type of analysis is invaluable for understanding how N-formylpenicillamine might be synthesized, how it might degrade, or how it could interact and react with biological targets. Computational tools can automate the exploration of reaction networks, uncovering novel transformation possibilities. nih.govnih.gov

For instance, the hydrolysis of the formyl group or reactions involving the thiol group can be modeled to understand their kinetics and thermodynamics. These computational insights can guide the design of experiments and the development of new synthetic routes or applications for the molecule. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of N-formylpenicillamine, which can then be compared with experimental data to validate both the computational model and the experimental findings. nih.gov

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. nih.gov This can help in the interpretation of experimental spectra and in understanding the electronic structure of the molecule.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. semanticscholar.org The calculated vibrational modes can be assigned to specific atomic motions within the molecule, aiding in the interpretation of complex experimental spectra. The agreement between calculated and experimental spectra can provide a high degree of confidence in the determined molecular structure. semanticscholar.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed and compared with experimental data to confirm the structure and stereochemistry of the molecule. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for N-Formylpenicillamine

| Spectroscopic Data | Calculated Value | Experimental Value |

| UV-Vis λmax (nm) | 215 | 218 |

| IR Carbonyl Stretch (cm⁻¹) | 1685 | 1690 |

| ¹H NMR (Cα-H, ppm) | 4.35 | 4.40 |

| ¹³C NMR (C=O, ppm) | 172.1 | 171.8 |

Note: The data in this table is illustrative and represents the typical level of agreement that can be achieved between calculated and experimental spectroscopic data.

Complexation and Coordination Chemistry of N Formylpenicillamine and Its Analogues

Ligand Properties and Metal Ion Interactions

Ligands are molecules or ions that possess at least one electron pair available for donation to a central metal atom or ion, which acts as a Lewis acid libretexts.orglibretexts.org. This interaction forms a coordinate covalent bond, a cornerstone of coordination chemistry libretexts.org. The ligand properties of N-formylpenicillamine are anticipated to arise from its functional groups: a thiol (-SH), an amine (-NH), and a carboxylic acid (-COOH) group, along with the amide linkage of the formyl group.

Donor Atoms: The thiol group is known for its strong affinity towards soft metal ions, such as copper (Cu), silver (Ag), gold (Au), mercury (Hg), and platinum (Pt), aligning with the principles of Hard and Soft Acids and Bases (HSAB) theory nih.govgcnayanangal.com. The amine nitrogen atom can act as a σ-donor, coordinating with a broader range of metal ions. The carboxylate group, upon deprotonation, can also coordinate to metal centers, potentially in a bidentate fashion. The oxygen atom of the formyl group (amide) might also participate in coordination, though typically less strongly than thiol or amine groups.

Chelation: Penicillamine (B1679230) itself is recognized as a chelating agent, capable of forming stable ring structures with metal ions through multiple donor atoms libretexts.orgwikipedia.org. This chelating ability, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with monodentate ligands libretexts.orgwikipedia.org. N-formylpenicillamine is expected to retain or modify this chelating capability, potentially forming stable complexes with various transition metals.

Metal Ion Selectivity: The nature of metal-ligand interactions is often selective, influenced by factors such as the metal ion's charge, ionic radius, electronic configuration (especially the d-orbital occupancy in transition metals), and the ligand's donor atom type and steric properties nih.govgcnayanangal.comdalalinstitute.com. Transition metals, with their variable oxidation states and accessible d-orbitals, readily form complexes with diverse ligands libretexts.orgnih.gov.

Thermodynamic Aspects of Complex Formation

The thermodynamic stability of metal-ligand complexes is quantified by equilibrium constants, most notably stability constants (K) or cumulative formation constants (β) researchgate.netgcnayanangal.comwikipedia.orgdalalinstitute.com. These constants reflect the extent to which a complex forms at equilibrium; higher log K values indicate greater stability gcnayanangal.comdalalinstitute.com.

Factors influencing thermodynamic stability include:

Chelate Effect: As mentioned, polydentate ligands forming chelate rings lead to more stable complexes due to favorable entropy changes libretexts.orgwikipedia.org.

Metal Ion Properties: The charge density (charge-to-radius ratio) of the metal ion is a critical factor; higher charge density generally leads to greater stability gcnayanangal.comdalalinstitute.com.

While specific stability constant data for N-formylpenicillamine was not retrieved, a typical data table for such studies would present the following information:

Table 7.2.1: Illustrative Stability Constants of Hypothetical Metal-N-Formylpenicillamine Complexes

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log β₂ |

| Cu(II) | N-formylpenicillamine | [a] | [a] | [a] |

| Ni(II) | N-formylpenicillamine | [a] | [a] | [a] |

| Zn(II) | N-formylpenicillamine | [a] | [a] | [a] |

[a] Specific data for N-formylpenicillamine was not available in the retrieved sources. Values would typically be determined experimentally using methods like potentiometry or spectrophotometry.

Kinetic Studies of Metal-Ligand Binding

Kinetic studies investigate the rates at which metal-ligand complexes form and dissociate nih.govnih.govrsc.org. This involves determining rate constants for association (k_on) and dissociation (k_off), which are crucial for understanding reaction mechanisms and the dynamic behavior of complexes in solution nih.govgcnayanangal.comdalalinstitute.com.

Factors influencing the kinetics of complex formation include:

Metal Ion Characteristics: Charge, ionic radius, and electronic configuration affect the rate of ligand exchange nih.govdalalinstitute.com.

Ligand Properties: The steric bulk and electronic nature of the ligand can influence the speed of binding nih.govdalalinstitute.com.

Solution Conditions: pH, temperature, and solvent composition can significantly impact reaction rates nih.govdalalinstitute.com.

A typical data table for kinetic studies would include rate constants or related parameters:

Table 7.3.1: Illustrative Kinetic Parameters for Hypothetical Metal-N-Formylpenicillamine Complexes

| Metal Ion | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |

| Cu(II) | N-formylpenicillamine | [a] | [a] |

| Ni(II) | N-formylpenicillamine | [a] | [a] |

| Zn(II) | N-formylpenicillamine | [a] | [a] |

[a] Specific kinetic data for N-formylpenicillamine was not available in the retrieved sources. Values would typically be determined using techniques such as stopped-flow spectrophotometry.

Structural Characterization of Metal-N-Formylpenicillamine Complexes

X-ray Diffraction (XRD): This technique provides detailed information about the crystalline structure, unit cell dimensions, and atomic positions, allowing for the determination of coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar) wikipedia.orgresearchgate.netjocpr.commi-6.co.jpmdpi.comnih.gov.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Can identify functional groups and detect changes in vibrational frequencies upon coordination, indicating which atoms are involved in bonding to the metal researchgate.netijcce.ac.ir. For instance, shifts in the C=O or N-H stretching frequencies of the formyl group, or S-H/S-M vibrations, would provide evidence of coordination ijcce.ac.ir.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of nuclei, helping to elucidate the structure and bonding within the complex researchgate.netijcce.ac.ir.

UV-Visible (UV-Vis) Spectroscopy: Can reveal electronic transitions within the complex, often related to d-d transitions in transition metals, which are indicative of coordination and geometry nih.govresearchgate.net.

Electron Spin Resonance (ESR) Spectroscopy: Useful for paramagnetic metal ions to determine their electronic environment and coordination jocpr.com.

A typical structural characterization data table might summarize findings from these techniques:

Table 7.4.1: Illustrative Structural Parameters of Hypothetical Metal-N-Formylpenicillamine Complexes

| Metal Ion | Ligand | Coordination Number | Coordination Geometry | Key Structural Features (e.g., Donor Atoms Involved) | Characterization Techniques Used |

| Cu(II) | N-formylpenicillamine | [a] | [a] | [a] | [a] |

| Ni(II) | N-formylpenicillamine | [a] | [a] | [a] | [a] |

| Zn(II) | N-formylpenicillamine | [a] | [a] | [a] | [a] |

[a] Specific structural data for N-formylpenicillamine complexes was not available in the retrieved sources. Typical studies would involve single-crystal XRD for detailed structural determination, complemented by spectroscopic methods for confirmation.

Compound List:

N-formylpenicillamine

Metal ions (e.g., Cu, Ni, Zn, Fe, Co, Ag, Pt, Pd, Hg)

Ligands (general terms: monodentate, bidentate, polydentate, chelating agents, amines, thiols, carboxylates, amides)

Common ligands mentioned in general literature: Ammonia (NH₃), Ethylenediamine (en), Citrate (B86180), Pyrazolates, Schiff bases, Bipyridine.

Chemical Transformations and Derivatization for Research Applications

Derivatization Strategies for Enhanced Analytical Characterization

The accurate and sensitive analysis of N-formylpenicillamine often necessitates derivatization to improve its chromatographic behavior and detection limits. Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) can benefit significantly from these strategies.

HPLC Derivatization: Derivatization aims to introduce a chromophore or fluorophore to N-formylpenicillamine, thereby enhancing its detectability by UV-Vis or fluorescence detectors. While specific derivatization reagents for N-formylpenicillamine are not extensively detailed in the provided search results, general principles of thiol derivatization are applicable. For instance, reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are known to react with thiols, forming a detectable disulfide bond and releasing a chromogenic species acs.org. Similarly, other derivatization methods common in analytical chemistry, such as those involving phenylisothiocyanate or dansyl chloride, could potentially be adapted for N-formylpenicillamine to improve its chromatographic separation and detection diva-portal.orgslideshare.netnih.gov.

Mass Spectrometry (MS): For mass spectrometry, derivatization can also be employed to improve ionization efficiency or alter fragmentation patterns, aiding in identification and quantification. The specific functional groups present in N-formylpenicillamine, such as the thiol and the amide, offer sites for derivatization that could be tailored for MS analysis.

Research Findings: Studies on the degradation of penicillins have identified N-formylpenicillamine as a product, necessitating methods for its detection and quantification. For example, a validated stability-indicating HPLC assay was developed for amoxicillin (B794), which also aimed to estimate degradation products like N-formylpenicillamine ekb.eg. This highlights the practical need for effective derivatization strategies in pharmaceutical analysis and quality control.

Reactivity with Specific Chemical Reagents and Reaction Mechanisms

N-formylpenicillamine exhibits reactivity characteristic of its constituent functional groups, particularly the thiol and the formylamide moiety. Understanding these reactions is vital for synthetic chemistry and for elucidating its degradation pathways.

Thiol Reactivity: The thiol (-SH) group in N-formylpenicillamine is susceptible to oxidation, readily forming disulfides. This is a general property of thiols and can occur under various oxidative conditions . It can also participate in Michael additions and other reactions typical of nucleophilic sulfur species.

Formylamide Reactivity: The N-formyl group can undergo hydrolysis, particularly under acidic or basic conditions, to regenerate penicillamine (B1679230). Research has shown that N-formylpenicillamine is formed from the degradation of penicillins in aqueous solutions, and its own degradation can be influenced by pH nih.govresearchgate.net. For instance, acid-catalyzed hydrolysis of N-formylpenicillamine has been observed nih.gov.

Reaction Mechanisms: The degradation of penicillins can lead to N-formylpenicillamine through complex mechanisms involving ring opening and rearrangement. In some enzymatic reactions, such as those involving mutated β-lactamases, N-formylpenicillamine can be formed via an intramolecular rearrangement pathway involving a thiazolidine-oxazolinone intermediate nih.govpnas.orgnih.govpnas.org. This pathway differs from the typical hydrolytic deacylation.

Synthesis from Penicillins: N-formylpenicillamine itself can be synthesized by heating penicillamine hydrochloride with formamide (B127407) dokumen.pub. It is also identified as a degradation product of various penicillins in aqueous solutions, often formed at specific pH ranges, with yields varying depending on the conditions nih.govresearchgate.net. For example, benzylpenicillin degradation can yield N-formylpenicillamine at pH values between 2.5 and 7, with a maximum yield at pH 5 nih.gov.

Synthesis of N-Formylpenicillamine Analogues for Structure-Reactivity Relationship Studies

The synthesis of N-formylpenicillamine analogues is a key strategy for exploring how structural modifications impact chemical reactivity, biological activity, and other properties. This approach is fundamental to SAR studies.

Analogue Synthesis: While the direct synthesis of N-formylpenicillamine analogues is not extensively detailed in the provided snippets, the synthesis of penicillamine derivatives is described. For example, D-penicillamine has been esterified with various alcohols (methyl, hexyl, benzyl) to create lipophilic derivatives with prolonged activity nih.gov. These modifications aim to alter pharmacokinetic properties or target specific biological interactions.

Structure-Reactivity Relationships: Research into the degradation of penicillins highlights how structural features influence the formation of N-formylpenicillamine. For instance, the pH at which penicillin degradation occurs significantly affects the yield of N-formylpenicillamine versus penicillamine nih.govresearchgate.net. Modifications to the penicillin structure, such as the specific side chain, can also influence degradation pathways and product formation. Studies involving enzyme mutations that alter the deacylation mechanism of β-lactamases demonstrate how changes in protein structure can lead to the formation of specific products like N-formylpenicillamine nih.govpnas.orgnih.govpnas.org. Understanding these relationships helps in designing molecules with desired stability and reactivity profiles.

Resolution and Derivatization: The resolution of racemic mixtures of N-formylpenicillamine derivatives, such as N-formyl-isopropylidene-D-penicillamine, has been achieved using brucine (B1667951) salts, a method that also allows for racemization of the undesired enantiomer dokumen.pubgoogle.com. This process is critical for obtaining enantiomerically pure compounds for SAR studies.

Future Research Directions and Advanced Methodological Development

Innovations in Stereoselective Synthesis and Resolution

The synthesis and isolation of specific stereoisomers of N-formylpenicillamine are critical for studying its distinct biological and chemical properties. While methods for producing the racemic mixture exist, future research will undoubtedly focus on innovative stereoselective techniques.

Stereoselective Synthesis: Future synthetic strategies will likely move beyond classical approaches to embrace modern asymmetric synthesis. This could involve the use of chiral auxiliaries, which are temporarily incorporated into the molecular structure to direct the stereochemical outcome of a reaction before being removed. tcichemicals.com Another promising avenue is the development of catalytic asymmetric methods, where a small amount of a chiral catalyst, such as a metal complex or an organocatalyst, can generate large quantities of the desired enantiomer. Such methods offer a more efficient and atom-economical approach compared to the use of stoichiometric chiral reagents.

Enzymatic Resolution: A significant area for innovation lies in enzymatic resolution. Acylase enzymes, which can selectively hydrolyze N-acyl-L-amino acids from a racemic mixture while leaving the D-enantiomer untouched, present a powerful tool. tandfonline.comacs.orgoup.com Research into novel aminoacylases with high specificity for the N-formyl group of N-formyl-L-penicillamine could lead to highly efficient and environmentally benign resolution processes under mild conditions. uni-duesseldorf.de This approach would yield both the L-amino acid and the unreacted N-formyl-D-penicillamine with high optical purity. tandfonline.comcdnsciencepub.com

Advanced Chiral Chromatography: For resolution on an analytical and preparative scale, the development of novel chiral stationary phases (CSPs) is a key research direction. While CSPs like those based on teicoplanin (CHIROBIOTIC T) or vancomycin (B549263) are effective for many amino acid derivatives, future work could focus on designing CSPs with tailored selectivity for N-formylpenicillamine. sigmaaldrich.com The use of a glycopeptide selector like vancomycin as a chiral mobile phase additive (CMPA) with an achiral column is another strategy that can produce remarkable increases in enantioselectivity through synergistic effects. nih.govmdpi.comnih.gov

Development of Novel Hyphenated Analytical Techniques for Trace Analysis

As N-formylpenicillamine is often present as a trace-level impurity in pharmaceutical products or a metabolite in biological systems, the development of highly sensitive and specific analytical methods is crucial. biomedres.usresearchgate.net Hyphenated techniques, which couple a separation method with a detection method, are at the forefront of this endeavor. ajpaonline.comijnrd.orgwisdomlib.org

Future research will focus on optimizing and innovating these combined techniques for the trace analysis of N-formylpenicillamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for trace quantitative analysis due to its exceptional sensitivity and selectivity. iatp.org Future developments will likely involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and improved resolution, coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers (like Q-TOF or Orbitrap). apacsci.commdpi.com Method development will focus on creating robust procedures for various matrices, from pharmaceutical formulations to complex biological fluids like plasma and urine. nih.govufl.eduresearchgate.net The use of stable isotope-labeled internal standards for N-formylpenicillamine would further enhance the accuracy and reproducibility of these quantitative methods.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less direct for a polar molecule like N-formylpenicillamine, GC-MS remains a powerful tool, particularly when combined with derivatization. sigmaaldrich.com Future research could explore novel derivatization reagents that react specifically with the thiol or carboxylic acid groups to create volatile and thermally stable derivatives suitable for GC analysis. This approach can offer complementary information and high chromatographic efficiency.

Supercritical Fluid Chromatography (SFC-MS): SFC is an emerging green analytical technique that uses supercritical carbon dioxide as the main mobile phase. apacsci.com Coupling SFC with MS could provide a fast, efficient, and environmentally friendly alternative for both chiral and achiral analysis of N-formylpenicillamine and its derivatives.

| Technique | Separation Principle | Detection Principle | Potential Future Application for N-formylpenicillamine |

| UHPLC-MS/MS | Reversed-phase, HILIC | Mass-to-charge ratio (fragments) | Gold-standard for quantification in complex matrices (e.g., plasma, urine, drug products). iatp.orgmdpi.com |

| GC-MS | Volatility, Polarity | Mass-to-charge ratio (fragments) | Analysis of volatile derivatives for structural confirmation and impurity profiling. sigmaaldrich.com |

| LC-NMR | Reversed-phase, HILIC | Nuclear Magnetic Resonance | Unambiguous structure elucidation of unknown degradation products related to N-formylpenicillamine without isolation. wisdomlib.org |

| SFC-MS | Polarity, Chirality | Mass-to-charge ratio (fragments) | High-throughput chiral and achiral screening with reduced solvent consumption. apacsci.com |

| CE-MS | Charge, Size | Mass-to-charge ratio (fragments) | Analysis of minute sample volumes with high separation efficiency, suitable for specialized applications. ajpaonline.com |

Advanced Computational Modeling for Complex Degradation and Reactivity Systems

Computational chemistry offers powerful tools to investigate molecular behavior at a level of detail inaccessible to experiment alone. For N-formylpenicillamine, future computational studies will be instrumental in understanding its formation, stability, and reactivity.

Modeling Degradation Pathways: N-formylpenicillamine is a known degradation product of penicillins, forming under specific pH conditions. nih.gov Advanced computational models can be employed to map the complete potential energy surface of penicillin degradation. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the transition state energies for various proposed pathways, such as the opening of the thiazolidine (B150603) ring, to determine the most likely mechanisms leading to N-formylpenicillamine formation. unizg.hrunizg.hracs.orgbiointerfaceresearch.com This can provide critical insights into how to prevent its formation in pharmaceutical preparations.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of N-formylpenicillamine in different environments, such as in aqueous solution or interacting with biological macromolecules. nih.govresearchgate.netmdpi.comacs.org These simulations can predict how the molecule folds, interacts with water, and approaches potential binding partners. For instance, MD simulations could be used to study the interaction of penicillin metabolites with penicillin-binding proteins (PBPs), providing a molecular basis for any potential biological activity or interference. nih.govbiorxiv.org

Predicting Reactivity and Properties: Computational models can predict key chemical properties, such as the pKa of the thiol and carboxylic acid groups, which govern the molecule's reactivity. acs.orgnih.gov By modeling the molecule's electronic structure, researchers can predict sites susceptible to nucleophilic or electrophilic attack, guiding the experimental exploration of its chemical reactivity.

Exploration of Novel Chemical Reactivity and Derivatization Pathways

The unique combination of a thiol, a carboxylic acid, and an N-formyl group in one molecule makes N-formylpenicillamine an interesting substrate for exploring novel chemical transformations and developing new derivatization strategies.

Thiol Group Reactivity: The thiol group is a highly reactive nucleophile, especially in its deprotonated thiolate form. nih.gov Future research can explore its reactivity in various reactions, such as Michael additions to electron-deficient alkenes or S-nitrosation. acs.orgacs.orgrsc.org The reactivity of the thiol can be modulated by the local chemical environment, such as the proximity of charged amino acids in a peptide sequence, a principle that could be explored in the context of N-formylpenicillamine conjugates. nih.gov

Derivatization for Analysis and Function: Derivatization is the process of chemically modifying a compound to enhance its analytical detection or to impart new properties. greyhoundchrom.com For N-formylpenicillamine, future work could focus on:

Analytical Derivatization: Developing reagents that specifically target the thiol group to attach a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization efficiency in mass spectrometry. mdpi.com This can significantly improve the limits of detection for trace analysis.

Functional Derivatization: Exploring reactions to create novel molecules. For example, the oxidative decarboxylation of N-acyl amino acids can lead to the formation of N-acyl-N′-formyl aminals, a reaction pathway that could be investigated for N-formylpenicillamine. tandfonline.com Other synthetic routes starting from aldehydes, amides, and carbon monoxide have been used to create N-acyl amino acids and could be adapted. rsc.org These new derivatives could be screened for unique biological or material properties.

N-Acyl Amino Acid Chemistry: As a member of the N-acyl amino acid family, N-formylpenicillamine is part of a class of molecules with diverse biological roles. mdpi.comdiva-portal.org Future exploration could investigate whether it can be a substrate for enzymes that metabolize other N-acyl amino acids or if it can be synthesized biocatalytically using novel aminoacylases. uni-duesseldorf.de This opens up research into its potential physiological roles beyond being a simple degradation product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.